molecular formula C11H22N4 B11733528 [2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine

[2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11733528
M. Wt: 210.32 g/mol
InChI Key: QQKBKQQKRBKVRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is a chemical compound with the molecular formula C11H22N4. It is known for its unique structure, which includes a diethylamino group and a pyrazolylmethyl group. This compound is used primarily in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of diethylamine with a pyrazole derivative. One common method includes the alkylation of diethylamine with a pyrazolylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at room temperature to slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

[2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives .

Scientific Research Applications

[2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the pyrazolylmethyl group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine lies in its combination of the diethylamino group and the pyrazolylmethyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C11H22N4

Molecular Weight

210.32 g/mol

IUPAC Name

N',N'-diethyl-N-[(1-methylpyrazol-4-yl)methyl]ethane-1,2-diamine

InChI

InChI=1S/C11H22N4/c1-4-15(5-2)7-6-12-8-11-9-13-14(3)10-11/h9-10,12H,4-8H2,1-3H3

InChI Key

QQKBKQQKRBKVRK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNCC1=CN(N=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.